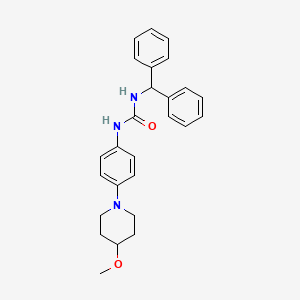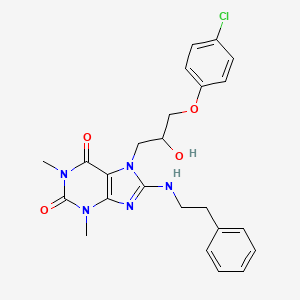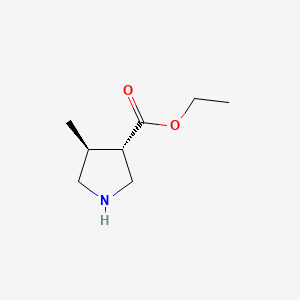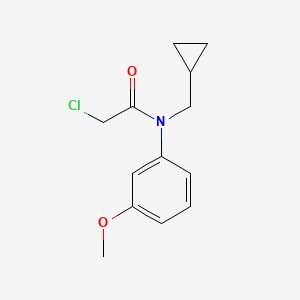![molecular formula C15H11Cl2F3N2O B2541381 2-(4-chlorophenyl)-N-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}acetamide CAS No. 2061357-41-1](/img/structure/B2541381.png)
2-(4-chlorophenyl)-N-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "2-(4-chlorophenyl)-N-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}acetamide" is a chemically synthesized molecule that may share structural similarities with various acetamide derivatives. While the specific compound is not directly discussed in the provided papers, related structures have been synthesized and evaluated for various biological activities and physical properties.
Synthesis Analysis
The synthesis of related acetamide derivatives often involves the formation of an amide bond between an acyl group and an amine. For instance, the synthesis of a series of N-[2-(1-pyrrolidinyl)ethyl]acetamides with various substitutions was described, leading to the discovery of potent kappa-opioid agonists . Similarly, novel anilidoquinoline derivatives were synthesized and evaluated for their therapeutic efficacy in treating Japanese encephalitis . These examples suggest that the synthesis of the compound would likely involve a multi-step process including acylation and substitution reactions.
Molecular Structure Analysis
The molecular structure of acetamide derivatives is characterized by the presence of an amide functional group and various substituents that influence the overall geometry and intermolecular interactions. For example, the structure of 2-chloro-N-(4-chlorophenyl)acetamide shows molecules linked into chains through N—H⋯O hydrogen bonding . The dihedral angles between aromatic rings and the acetamide group can vary, as seen in 2-(4-chlorophenyl)-N-(3,4-difluorophenyl)acetamide, where the rings are twisted at different angles from the acetamide group .
Chemical Reactions Analysis
Acetamide derivatives can participate in various chemical reactions, primarily influenced by the reactivity of the amide group and the substituents attached to the aromatic rings. The papers provided do not detail specific reactions for the compound , but they do suggest that the presence of halogen substituents, like chloro and fluoro groups, could be involved in potential electrophilic substitution reactions or influence the compound's reactivity towards nucleophiles .
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives are closely related to their molecular structure. For instance, the crystal structure of 2-chloro-N-(2,4-dinitrophenyl) acetamide revealed intramolecular H-bonding and intermolecular C—H⋯O interactions, which contribute to the crystal packing and solvatochromic effects in different solvents . Similarly, the crystal structures of other related compounds show that hydrogen bonding and halogen interactions play a significant role in the solid-state arrangement of these molecules .
科学的研究の応用
The studies retrieved from the search provided insights into various related compounds and contexts, such as the toxicologic studies of chlorpyrifos, a widely used organophosphorus pesticide with similar structural elements, including chloro and pyridinyl groups. These studies often explore the environmental impact, exposure routes, and health effects associated with these compounds. For example, research on chlorpyrifos and profenofos exposure among Egyptian cotton field workers assessed biomarkers of exposure and effect, providing critical data on occupational health risks (Olson, 2018). Similarly, studies on the environmental exposure to organophosphorus and pyrethroid pesticides in children highlight the significance of monitoring and managing chemical exposures to protect public health (Babina et al., 2012).
将来の方向性
特性
IUPAC Name |
2-(4-chlorophenyl)-N-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl2F3N2O/c16-11-3-1-9(2-4-11)5-14(23)22-8-13-12(17)6-10(7-21-13)15(18,19)20/h1-4,6-7H,5,8H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHCSXAXXTAXDDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)NCC2=C(C=C(C=N2)C(F)(F)F)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl2F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-cyano-N'-{(1E)-1-[7-(diethylamino)-2-oxo-2H-chromen-3-yl]ethylidene}acetohydrazide](/img/structure/B2541299.png)
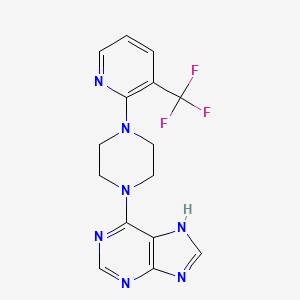


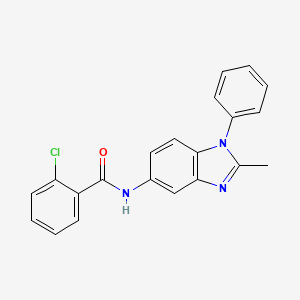
![N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2541306.png)
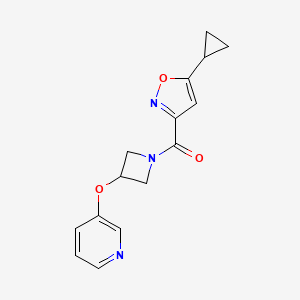

![8-methoxy-5-(3-methoxybenzyl)-3-phenyl-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2541310.png)
![7-hydroxy-4-methyl-N-(4-methylphenyl)-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2541311.png)
